ethyl 4,4-difluoro-6-hydroxyhexanoate
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Overview
Description
Ethyl 4,4-difluoro-6-hydroxyhexanoate is a chemical compound with the molecular formula C8H14F2O3 and a molecular weight of 196.19 g/mol . It is characterized by the presence of two fluorine atoms and a hydroxyl group on a hexanoate backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoro-6-hydroxyhexanoate typically involves the esterification of 4,4-difluoro-6-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-6-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-6-oxohexanoate or 4,4-difluoro-6-carboxyhexanoate.
Reduction: Formation of ethyl 4,4-difluoro-6-hydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-difluoro-6-hydroxyhexanoate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4-difluorohexanoate: Lacks the hydroxyl group, resulting in different reactivity and applications.
Ethyl 6-hydroxyhexanoate: Lacks the fluorine atoms, affecting its chemical properties and biological activity.
4,4-Difluoro-6-hydroxyhexanoic acid: The carboxylic acid form of the compound, with different solubility and reactivity.
Properties
CAS No. |
2613388-99-9 |
---|---|
Molecular Formula |
C8H14F2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
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